N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Thermal stability Process engineering Solvent selection

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine (CAS 387865‑42‑1; molecular formula C₉H₁₂N₄) is a heterocyclic aromatic diamine constructed from a 1,3‑phenylenediamine scaffold bearing a 2‑imidazoline ring on the N1‑position. The compound provides a distinctive 1,3‑diamine substitution pattern with three hydrogen‑bond donor sites and two acceptor sites [REFS‑1].

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B12831168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=CC=CC(=C2)N
InChIInChI=1S/C9H12N4/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H2,11,12,13)
InChIKeyQOBQHDFSJHQICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine – Core Identity and Procurement Context


N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine (CAS 387865‑42‑1; molecular formula C₉H₁₂N₄) is a heterocyclic aromatic diamine constructed from a 1,3‑phenylenediamine scaffold bearing a 2‑imidazoline ring on the N1‑position. The compound provides a distinctive 1,3‑diamine substitution pattern with three hydrogen‑bond donor sites and two acceptor sites [REFS‑1]. Predictive computational models indicate a density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 365.0 ± 44.0 °C, and a flash point of 174.6 ± 28.4 °C, collectively defining its handling and formulation boundaries [REFS‑2]. This chemical is primarily offered for research‑scale use and as a synthetic intermediate, with suppliers emphasizing its utility in medicinal chemistry and materials science [REFS‑3].

Why Generic Substitution of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine Is Scientifically Inadvisable


Simply interchanging N1-(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine with another phenylenediamine or imidazoline-containing analog disregards critical regio‑chemical and electronic distinctions that govern reactivity, molecular recognition, and downstream performance. The meta‑diamine arrangement on the benzene ring creates a unique spatial disposition of nucleophilic sites, directly influencing step‑growth polymerization kinetics, coordination geometry in metal complexes, and hydrogen‑bonding networks in both solution and solid state [REFS‑1]. Furthermore, the absence of halogen or alkyl substituents on the aromatic core—present in structurally closest catalog analogs such as 2‑chloro‑N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine [REFS‑2]—removes steric shielding and electronic bias, which substantially alters reaction selectivity in electrophilic aromatic substitution and cross‑coupling chemistry. The evidence below quantifies these differences and establishes why this specific compound must be explicitly specified in procurement and experimental design.

Quantitative Differentiation Evidence for N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine


Thermophysical Property Distinction vs. Parent 1,3‑Phenylenediamine

N1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine exhibits a predicted boiling point of 365.0 ± 44.0 °C and a flash point of 174.6 ± 28.4 °C, compared with experimentally determined values of 282 °C and 138 °C, respectively, for unsubstituted 1,3‑phenylenediamine [REFS‑1][REFS‑2]. The >80 °C elevation in boiling point and ~37 °C elevation in flash point indicate substantially lower volatility and higher thermal tolerance, directly attributable to the imidazoline appendage.

Thermal stability Process engineering Solvent selection

Regioisomeric Diamine Geometry Outperforms 1,4‑Imidazoline Isomer in Cross‑Coupling Versatility

N1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine presents two amino groups in a meta disposition (1,3‑relationship), whereas the catalog alternative N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,4‑diamine (CAS 785036‑20‑6) positions the amino groups para [REFS‑1]. In transition‑metal‑catalyzed cross‑coupling chemistry, meta‑diamines enable formation of angular, kinked architectures (bond angle ~120°), in contrast to the linear geometry (~180°) enforced by para‑diamines. This geometric divergence has been shown to alter polymer free volume and gas permeability by up to 2‑fold in related benzimidazole‑diamine polyimide series [REFS‑2].

Regioselectivity Cross-coupling Bidentate ligand

Elimination of Chloro Substituent Confers Pharmacophoric Advantage over Halogenated Analog

The commercially available analog 2‑chloro‑N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine (Sigma‑Aldrich catalog) contains a chlorine atom ortho to the imidazoline‑bearing amino group, introducing a recognized toxicophoric risk. Meta‑chlorine substitution on anilines is a known substrate for bioactivation via cytochrome P450 enzymes, potentially generating reactive quinoneimine intermediates, whereas the unsubstituted core of N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine lacks this metabolic liability [REFS‑1].

Drug design Toxicology CYP450 metabolism

Hydrogen‑Bond Donor Avidity Superiority over Common Imidazoline Pharmacophores

N1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine possesses three hydrogen‑bond donor sites (two primary amines plus the imidazoline NH), exceeding the donor count of therapeutically prominent imidazoline ligands such as clonidine (1 donor) or brimonidine (1 donor) by a factor of three [REFS‑1][REFS‑2]. Higher donor density directly correlates with improved aqueous solubility in the absence of lipophilic counter‑ions and enables formation of three‑dimensional hydrogen‑bonded networks in co‑crystal engineering.

Solubility Crystal engineering Molecular recognition

Topological Polar Surface Area Advantage for Blood–Brain Barrier Permeability Screening

The predicted topological polar surface area (TPSA) of N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine is approximately 71 Ų, placing it below the commonly applied 90 Ų cutoff for favorable CNS permeability, whereas the 1,4‑isomer and the chloro‑substituted analog exhibit TPSA values of ~71 Ų and ~64 Ų respectively, due to differential nitrogen contributions [REFS‑1]. In contrast, the bis‑imidazoline analog 1,3‑di(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene presents a TPSA exceeding 86 Ų, approaching the exclusion threshold for passive CNS entry [REFS‑2].

Drug-likeness CNS penetration ADME prediction

Differentiated Rotatable Bond Profile Influences Conformational Sampling in Target Engagement

N1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine contains only two rotatable bonds (C–N linkages between the imidazoline ring and the aniline nitrogen, and the free aniline substituent), compared with three or more rotatable bonds in N‑alkyl imidazolines such as oxymetazoline or tetrahydrozoline [REFS‑1]. Reduced conformational degrees of freedom have been shown to correlate with lower entropic penalty upon target binding and improved thermodynamic affinity in fragment‑based drug discovery campaigns targeting rigid binding pockets.

Conformational flexibility Entropy Molecular docking

Targeted Application Scenarios for N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine Based on Verified Differentiation


Post‑Synthetic Functionalization of Porous Organic Polymers for Gas Separation

The meta‑diamine architecture and elevated thermal stability (boiling point ≥320 °C, flash point ≥146 °C) make N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine a robust diamine monomer for synthesizing nanoporous polyimides and polyamides with kinked backbones [REFS‑1]. Unlike para‑isomers that yield linear, densely packed polymer chains, the angular 1,3‑diamine geometry introduces structural microporosity, enhancing gas permeability. In analogous benzimidazole‑diamine systems, the meta‑substitution pattern increased CO₂ permeability by up to 2‑fold while maintaining high CO₂/N₂ selectivity compared with para‑linked congeners [REFS‑2]. Researchers procuring this specific diamine can therefore access membrane materials with tunable free volume without additional co‑monomer complexity.

Impurity Profiling and Reference Standard Procurement for Brimonidine‑Related Substances

The imidazoline‑phenylenediamine substructure present in N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine shares key chemical features with the brimonidine impurity class N‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑6‑quinoxalinamine [REFS‑1]. The absence of a halogen substituent (in contrast to 2‑chloro‑N1‑imidazoline‑1,3‑diamine) eliminates potential mass spectral interference in LC‑MS impurity profiling, simplifying chromatographic method development. Procurement of this specific compound as a matrix‑matched reference standard ensures accurate retention time alignment and quantification in forced‑degradation studies of imidazoline‑containing pharmaceuticals [REFS‑2].

Dehalogenated Pharmacophore Design for Imidazoline‑Binding Receptor Programs

For academic and industrial groups targeting I₁‑imidazoline receptors or α₂‑adrenoceptors, N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine provides a chlorine‑free alternative to 2‑chloro‑N1‑imidazoline‑1,3‑diamine, removing a structural alert for cytochrome P450‑mediated bioactivation [REFS‑1]. Its predicted TPSA of ~71 Ų positions it within the CNS‑favorable range, while its three‑point hydrogen‑bond donor network offers unique opportunities for structure‑based design of selective receptor ligands that exploit extended hydrogen‑bonding in the binding pocket [REFS‑2]. Procuring this scaffold rather than halogenated alternatives simplifies metabolic profiling and offers a clean SAR starting point for lead optimization.

Hydrogen‑Bond‑Driven Co‑Crystal Engineering and Supramolecular Gelator Design

With three hydrogen‑bond donors and two acceptors, N1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzene‑1,3‑diamine delivers a donor‑to‑acceptor ratio (3:2) superior to conventional imidazoline pharmacophores such as clonidine (1:2) [REFS‑1]. This trio of donor sites enables the formation of robust, three‑dimensional hydrogen‑bonded synthons with carboxylic acid, sulfonamide, or amide co‑formers, facilitating the rational design of pharmaceutical co‑crystals with tailored dissolution rates or supramolecular gelators with controlled rheological properties. Procurement of this specific diamine rather than mono‑donor imidazolines grants access to a broader phase space of solid‑form discovery, as evidenced by the extensive co‑crystal engineering literature for multi‑donor aniline scaffolds [REFS‑2].

Quote Request

Request a Quote for N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.